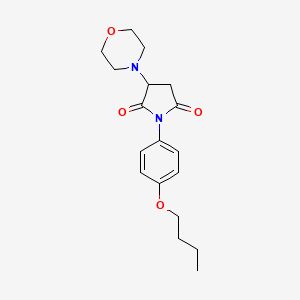

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halide and a suitable base.

Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrrolidine backbone, which is substituted with a butoxyphenyl group and a morpholine moiety. The presence of these substituents influences the compound's physicochemical properties, enhancing its solubility and stability, which are crucial for biological activity and therapeutic efficacy.

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione, including 1-(4-butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation. For instance, they have been evaluated for their inhibitory effects on polo-like kinase 1 (Plk1), a target implicated in various cancers .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activities. Preliminary studies have indicated that similar pyrrolidine derivatives can modulate pro-inflammatory cytokine production and inhibit lymphocyte proliferation, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of related pyrrole-2,5-dione derivatives has been documented against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps, including the formation of the pyrrolidine core followed by the introduction of the butoxyphenyl and morpholine groups. Optimization of synthetic routes is essential to enhance yield and purity, employing techniques such as advanced catalysis and chromatographic purification methods.

Comparative Analysis with Related Compounds

A comparative study highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | Methoxy group instead of butoxy | Different physicochemical properties due to methoxy substitution |

| 1-(4-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | Ethoxy group instead of butoxy | Variations in solubility and biological activity |

| 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | Fluoro group instead of butoxy | Potential for increased binding affinity due to fluorine's electronegativity |

This table illustrates how the butoxy group may impart distinct biological activities compared to other substituents.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Antitumor Activity : A study demonstrated that pyrrolidine derivatives significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.

- Inflammation Models : In vivo studies showed that these compounds reduced inflammation markers in animal models of arthritis, supporting their potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: Similar structure with a methoxy group instead of a butoxy group.

1-(4-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: Similar structure with an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of the butoxy group, which may impart specific physicochemical properties and biological activities. This uniqueness can be leveraged in the design of new compounds with desired properties.

Biological Activity

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a butoxyphenyl group and a morpholine moiety attached to a pyrrolidine core. The structural characteristics of this compound suggest that it may exhibit unique physicochemical properties that influence its biological activities.

Table 1: Structural Features Comparison

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Butoxy group, morpholine moiety | Potential enzyme modulation |

| 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | Methoxy group instead of butoxy | Different solubility and activity |

| 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | Fluoro group instead of butoxy | Increased binding affinity |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research has indicated several potential mechanisms through which this compound exerts its effects:

- Enzyme Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the kynurenine pathway that plays a significant role in immune regulation and cancer progression .

- Receptor Interaction : Studies have shown that it may modulate receptor activities, potentially affecting pathways involved in cell signaling and proliferation.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives related to this compound possess antibacterial and antifungal properties, indicating a broader spectrum of biological activity .

Study on Anticancer Activity

In a study focusing on the anticancer potential of pyrrolidine derivatives, this compound was shown to inhibit tumor growth in vitro by targeting specific cancer cell lines. The study highlighted its efficacy in reducing cell viability through apoptosis induction mechanisms .

Research on Enzyme Inhibition

A detailed structure–activity relationship (SAR) study demonstrated that the compound effectively inhibits IDO1 with favorable pharmacokinetic properties. This inhibition was linked to significant anti-tumor effects in preclinical models .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As an IDO1 inhibitor, it may be useful in developing therapies aimed at enhancing anti-tumor immunity.

- Antimicrobial Agents : Its potential antibacterial and antifungal activities suggest applications in treating infections resistant to conventional therapies.

- Neurological Disorders : The modulation of pathways involved in neuroinflammation could indicate therapeutic roles in neurodegenerative diseases.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-3-10-24-15-6-4-14(5-7-15)20-17(21)13-16(18(20)22)19-8-11-23-12-9-19/h4-7,16H,2-3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUKJQZCJXOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.